Z-1-Nal-OH Z-1-Nal-OH
Brand Name: Vulcanchem
CAS No.: 65365-15-3
VCID: VC21544820
InChI: InChI=1S/C21H19NO4/c23-20(24)19(22-21(25)26-14-15-7-2-1-3-8-15)13-17-11-6-10-16-9-4-5-12-18(16)17/h1-12,19H,13-14H2,(H,22,25)(H,23,24)/t19-/m0/s1
SMILES: C1=CC=C(C=C1)COC(=O)NC(CC2=CC=CC3=CC=CC=C32)C(=O)O
Molecular Formula: C21H19NO4
Molecular Weight: 349.4 g/mol

Z-1-Nal-OH

CAS No.: 65365-15-3

Cat. No.: VC21544820

Molecular Formula: C21H19NO4

Molecular Weight: 349.4 g/mol

* For research use only. Not for human or veterinary use.

Z-1-Nal-OH - 65365-15-3

Specification

CAS No. 65365-15-3
Molecular Formula C21H19NO4
Molecular Weight 349.4 g/mol
IUPAC Name (2S)-3-naphthalen-1-yl-2-(phenylmethoxycarbonylamino)propanoic acid
Standard InChI InChI=1S/C21H19NO4/c23-20(24)19(22-21(25)26-14-15-7-2-1-3-8-15)13-17-11-6-10-16-9-4-5-12-18(16)17/h1-12,19H,13-14H2,(H,22,25)(H,23,24)/t19-/m0/s1
Standard InChI Key HNYQEAGTPQSPLT-IBGZPJMESA-N
Isomeric SMILES C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CC=CC3=CC=CC=C32)C(=O)O
SMILES C1=CC=C(C=C1)COC(=O)NC(CC2=CC=CC3=CC=CC=C32)C(=O)O
Canonical SMILES C1=CC=C(C=C1)COC(=O)NC(CC2=CC=CC3=CC=CC=C32)C(=O)O

Introduction

Chemical Structure and Classification

Z-1-Nal-OH likely refers to N-protected 1-naphthylalanine with a hydroxyl group, where "Z" denotes the benzyloxycarbonyl protecting group (also known as Cbz or Z-group), "1-Nal" refers to 1-naphthylalanine, and "OH" indicates the free carboxylic acid. This compound belongs to the broader class of protected amino acids that are extensively used in peptide synthesis and medicinal chemistry. The Z-protecting group is commonly employed to protect the amino group during peptide synthesis and related chemical transformations.

Structural Components

The structure of Z-1-Nal-OH can be broken down into three primary components:

  • The Z (benzyloxycarbonyl) protecting group attached to the amino nitrogen

  • The 1-naphthylalanine core structure (containing a naphthalene ring system connected to the α-carbon of alanine)

  • The free carboxylic acid group

This compound represents an unnatural amino acid derivative where the side chain contains a naphthalene ring system, providing increased hydrophobicity and potential for π-stacking interactions in peptide structures.

Applications in Peptide Chemistry

Z-1-Nal-OH and similar protected unnatural amino acids have significant applications in peptide chemistry and drug development.

Peptide Synthesis

Protected amino acids like Z-1-Nal-OH serve as building blocks in solid-phase peptide synthesis. The Z-protecting group provides temporary protection of the amino group, allowing for controlled peptide bond formation. The literature indicates that "N-acyl and N-carbamoyl amino acids" have been "employed in a number of natural product syntheses" , highlighting their importance in complex molecule synthesis.

Peptidomimetics Development

The incorporation of unnatural amino acids containing naphthalene moieties like Z-1-Nal-OH can impart specific properties to peptides:

  • Enhanced hydrophobicity for improved cell penetration

  • Increased resistance to proteolytic degradation

  • Improved binding to hydrophobic pockets in target proteins

  • Potential for π-stacking interactions with aromatic residues in protein targets

Medicinal Chemistry Applications

The literature indicates that "N-alkyl amino acids" have significant applications in "medicinal chemistry programs and peptide drug" development . The bulky naphthalene ring in Z-1-Nal-OH could potentially be utilized in:

  • Development of enzyme inhibitors

  • Design of receptor antagonists or agonists

  • Creation of peptide-based drugs with improved pharmacokinetic properties

Physicochemical Properties

The physicochemical properties of Z-1-Nal-OH would be influenced by its structural components:

PropertyExpected Value/CharacteristicRationale
SolubilityLow in water, soluble in organic solventsDue to hydrophobic naphthalene ring and Z-protecting group
AciditypKa ~3-4 for carboxylic acidTypical for amino acid carboxylic acids
UV AbsorptionStrong absorption in UV regionDue to naphthalene chromophore
Optical ActivityOptically activeIf derived from L-amino acid precursor
Melting PointLikely >150°CBased on similar protected amino acids

Structural Characterization

The structural characterization of Z-1-Nal-OH would typically involve various analytical techniques:

Spectroscopic Analysis

NMR spectroscopy would show characteristic signals for:

  • Aromatic protons from both the naphthalene ring and the benzyl group

  • The α-proton of the amino acid

  • The methylene protons connecting the naphthalene ring to the α-carbon

  • The methylene protons of the benzyloxycarbonyl group

Mass Spectrometry

Mass spectrometry would likely reveal a molecular ion peak corresponding to the molecular weight of Z-1-Nal-OH, with fragmentation patterns showing loss of the Z-group and other characteristic fragmentations.

Comparison with Related Compounds

Comparison with Other Protected Amino Acids

Z-1-Nal-OH can be compared with other protected amino acids used in peptide synthesis:

CompoundProtecting GroupSide ChainApplications
Z-1-Nal-OHBenzyloxycarbonyl1-NaphthylmethylPeptide synthesis, medicinal chemistry
Fmoc-1-Nal-OHFluorenylmethyloxycarbonyl1-NaphthylmethylSolid-phase peptide synthesis
Boc-1-Nal-OHtert-Butyloxycarbonyl1-NaphthylmethylSolution-phase peptide synthesis
Z-Phe-OHBenzyloxycarbonylBenzylComparison amino acid with simpler aromatic side chain

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